N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide
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Overview
Description
N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide is a complex organic compound that features a bipyridine moiety linked to a phenylmethanesulfonamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its strong coordination properties with metal ions, making it a valuable ligand in coordination chemistry.
Mechanism of Action
Target of Action
The compound “N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide” is a derivative of bipyridine . Bipyridine derivatives, such as milrinone, are known to primarily target phosphodiesterase (PDE) enzymes . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes .
Mode of Action
As a bipyridine derivative, this compound may interact with its targets, such as PDE enzymes, by inhibiting their activity . This inhibition results in increased levels of cAMP within the cell . Elevated cAMP levels can lead to a variety of cellular responses, including increased heart contractility and peripheral vasodilation, which are observed in the case of milrinone .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the cAMP signaling pathway . By inhibiting PDE enzymes, the compound prevents the breakdown of cAMP, leading to its accumulation within the cell . This can enhance the response of the cell to certain hormones, such as adrenaline, and can affect various downstream effects such as heart rate and blood pressure .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific cell type and the intracellular concentration of cAMP. In general, increased cAMP levels can lead to a variety of responses, including changes in gene expression, cell proliferation, and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide typically involves the coupling of a bipyridine derivative with a phenylmethanesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of phenylmethanesulfonamide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine unit to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Bipyridinium salts.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties but different spatial arrangement.
Phenylmethanesulfonamide: The sulfonamide component without the bipyridine moiety.
Uniqueness
N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide is unique due to the combination of the bipyridine and sulfonamide functionalities, which confer both strong metal-binding properties and potential bioactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,14-15-4-2-1-3-5-15)21-13-16-6-11-20-18(12-16)17-7-9-19-10-8-17/h1-12,21H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYTFVBUWVEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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